molecular formula C10H9NO B2778335 5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile CAS No. 1934464-63-7

5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B2778335
CAS No.: 1934464-63-7
M. Wt: 159.188
InChI Key: GWBLGXJGNYWSTG-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-phenylpropanoic acid with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival. The hydroxyl and nitrile groups play crucial roles in these interactions, facilitating binding to target proteins and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-indene-4-carbonitrile
  • 5-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
  • 5-Hydroxy-2,3-dihydro-1H-indene-4-methylamine

Uniqueness

5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a hydroxyl group (-OH) and a carbonitrile group (-C≡N), which contribute to its reactivity and biological properties. The molecular formula for this compound is C10H9NC_{10}H_{9}N with a molar mass of approximately 159.19 g/mol. Its bicyclic structure consists of a five-membered carbon ring fused to a six-membered aromatic ring, which enhances its chemical versatility.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Effects : Research suggests that it may inhibit key enzymes involved in cell proliferation and survival, making it a candidate for anticancer drug development.
  • Anti-inflammatory Properties : Its structural similarities to other indole derivatives suggest potential anti-inflammatory effects, although specific studies are still needed to confirm this activity.

Antimicrobial and Antiviral Activity

Recent studies have explored the antiviral properties of this compound. For instance, derivatives of related compounds have shown effectiveness against influenza A virus, indicating that this compound could exhibit similar inhibitory effects due to its structural characteristics.

Case Studies

  • Synthesis and Evaluation : A study focused on the enzymatic synthesis of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile using ketoreductase enzymes demonstrated high yields and enantiomeric purity (96.37%). This process highlights the compound's potential in pharmaceutical applications .
  • Chemical Reactivity : The compound has been utilized as a building block in synthesizing more complex molecules, showcasing its versatility in organic synthesis and medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2,3-Dihydro-1H-indeneC9H10C_9H_{10}Lacks the carbonitrile group; simpler structure
1-Hydroxy-2,3-dihydro-1H-indeneC10H9OC_{10}H_9OContains an additional hydroxyl group
1-Amino-2,3-dihydro-1H-indeneC10H11NC_{10}H_{11}NFeatures an amino group; potential for biological activity
5-CyanoindoleC9H6NC_9H_6NContains an indole structure; different properties

The presence of both hydroxyl and nitrile groups in this compound distinguishes it from these compounds by enhancing its reactivity and potential applications in synthetic chemistry and pharmaceuticals.

Properties

IUPAC Name

5-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-5,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBLGXJGNYWSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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